1-(4-Fluoro-3-isobutoxyphenyl)ethanone
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Overview
Description
1-(4-Fluoro-3-isobutoxyphenyl)ethanone is an organic compound with the molecular formula C12H15FO2. It is a fluorinated aromatic ketone, characterized by the presence of a fluoro group and an isobutoxy group attached to a phenyl ring.
Preparation Methods
The synthesis of 1-(4-Fluoro-3-isobutoxyphenyl)ethanone typically involves the following steps:
Friedel-Crafts Acylation: This reaction involves the acylation of a fluorinated aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
1-(4-Fluoro-3-isobutoxyphenyl)ethanone undergoes various chemical reactions, including:
Scientific Research Applications
1-(4-Fluoro-3-isobutoxyphenyl)ethanone has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, especially in designing molecules with specific biological activities.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-isobutoxyphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro group can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
1-(4-Fluoro-3-isobutoxyphenyl)ethanone can be compared with other fluorinated aromatic ketones, such as:
1-(3-Fluoro-4-isobutoxyphenyl)ethanone: This compound has a similar structure but with the fluoro and isobutoxy groups in different positions on the phenyl ring.
1-(4-Fluorophenyl)ethanone: Lacks the isobutoxy group, making it less complex and potentially less versatile in certain applications.
Properties
Molecular Formula |
C12H15FO2 |
---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
1-[4-fluoro-3-(2-methylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C12H15FO2/c1-8(2)7-15-12-6-10(9(3)14)4-5-11(12)13/h4-6,8H,7H2,1-3H3 |
InChI Key |
WGUPWXRHMNUUCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)C(=O)C)F |
Origin of Product |
United States |
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